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Compound Name: (Rac)-VU 6008667

Cat. No.: B12295290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Rac)-VU6008667 is a potent and selective negative allosteric modulator (NAM) of the M5

muscarinic acetylcholine receptor (mAChR). Its utility as a research tool lies in its ability to

probe the function of the M5 receptor in vivo, particularly in the central nervous system. This

document provides detailed application notes and protocols for the use of (Rac)-VU6008667 in

rodent models, with a focus on studies related to addiction and substance use disorders.

VU6008667 is characterized by its high CNS penetration and a relatively short half-life in rats,

making it a valuable tool for behavioral pharmacology studies.[1]

Physicochemical and Pharmacokinetic Properties
A summary of the key properties of (Rac)-VU6008667 is presented in the table below. This

information is critical for designing and interpreting in vivo experiments.
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Property Value Species Source

Target

M5 Muscarinic

Acetylcholine

Receptor (NAM)

Human, Rat [2]

IC50 (human M5) 1.2 µM [2]

IC50 (rat M5) 1.6 µM [2]

Half-life (t1/2) 2.3 hours Rat [1][2]

Volume of Distribution

(Vss)
7.4 L/kg Rat [2]

Plasma Clearance

(CLp)
82 mL/min/kg Rat [2]

Oral Bioavailability (F) 17% Rat [2]

Signaling Pathway of the M5 Muscarinic
Acetylcholine Receptor
(Rac)-VU6008667 exerts its effect by negatively modulating the signaling of the M5 muscarinic

acetylcholine receptor. The M5 receptor is a G-protein coupled receptor (GPCR) that primarily

couples through the Gq/11 family of G-proteins. Upon activation by its endogenous ligand,

acetylcholine, the M5 receptor initiates a signaling cascade that leads to the activation of

Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers

the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As a

negative allosteric modulator, VU6008667 binds to a site on the M5 receptor distinct from the

acetylcholine binding site and reduces the receptor's response to acetylcholine.
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Experimental Protocols
In Vivo Dosage for Rodent Models
The following dosages have been reported for (Rac)-VU6008667 in rats. These serve as a

starting point for study design and may require optimization depending on the specific

experimental paradigm.

Route of
Administration

Dosage Rodent Model Study Context Source

Intravenous (IV) 1 mg/kg Rat
Pharmacokinetic

study
[2]

Oral (PO) 3 mg/kg Rat
Pharmacokinetic

study
[2]

Intraperitoneal

(IP)
3, 10, 30 mg/kg

Male Sprague-

Dawley Rat

Oxycodone Self-

Administration
[3]

Preparation of Dosing Solution
A recommended vehicle for in vivo administration of (Rac)-VU6008667 is a mixture of 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] This vehicle is suitable for achieving

a clear solution at concentrations of at least 2.5 mg/mL.
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Materials:

(Rac)-VU6008667 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Sterile Saline (0.9% NaCl)

Protocol:

Prepare a stock solution of (Rac)-VU6008667 in DMSO (e.g., 25 mg/mL).

In a sterile tube, add the required volume of the DMSO stock solution.

Add 4 volumes of PEG300 to the DMSO solution and mix thoroughly.

Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.

Finally, add 4.5 volumes of sterile saline to reach the final desired concentration and volume.

Vortex the solution until it is clear. Gentle warming and/or sonication can be used to aid

dissolution if precipitation occurs.

It is recommended to prepare the dosing solution fresh on the day of the experiment.

Experimental Workflow for a Rodent Self-Administration
Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of

(Rac)-VU6008667 on drug self-administration in rats. This workflow is based on protocols used

in studies of opioid self-administration.[3]
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Phase 1: Preparation

Phase 2: Training

Phase 3: Testing

Phase 4: Analysis

Animal Acclimation
(e.g., Sprague-Dawley Rats)

Jugular Vein Catheter Implantation

Surgical Recovery

Drug Self-Administration Training
(e.g., Oxycodone)

Establishment of Stable Baseline Responding

Administration of (Rac)-VU6008667
or Vehicle (e.g., IP)

Self-Administration Session

Data Collection
(e.g., Lever Presses, Infusions)

Statistical Analysis

Results Interpretation
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Rodent Self-Administration Workflow
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Conclusion
(Rac)-VU6008667 is a valuable pharmacological tool for investigating the in vivo roles of the

M5 muscarinic acetylcholine receptor. The provided data and protocols offer a comprehensive

guide for researchers to design and execute robust preclinical studies in rodent models.

Careful consideration of the compound's pharmacokinetic properties and appropriate vehicle

selection are crucial for obtaining reliable and reproducible results. Further dose-response

studies are recommended to determine the optimal dose for specific experimental paradigms

and rodent strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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